REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:5]=[C:6]([CH:17]=[CH:18][C:19]=1[OH:20])[C:7]([O:9]CC1C=CC=CC=1)=[O:8])[CH:2]=[CH2:3]>[Pd].C(O)C>[OH:20][C:19]1[CH:18]=[CH:17][C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]=1[CH2:1][CH2:2][CH3:3]
|
Type
|
CUSTOM
|
Details
|
The mixture was shaken for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed
|
Type
|
FILTRATION
|
Details
|
by filtering through a plug of Celite®
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a thick oil (10.5 g 100%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |